molecular formula C16H16N2 B8580413 Benzyl-(1H-indol-7-ylmethyl)amine

Benzyl-(1H-indol-7-ylmethyl)amine

Cat. No.: B8580413
M. Wt: 236.31 g/mol
InChI Key: XYPDHTWEUKGKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(1H-indol-7-ylmethyl)amine is a secondary amine comprising a benzyl group attached to a nitrogen atom that is further connected to a 1H-indol-7-ylmethyl substituent. The indole moiety, a bicyclic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 7-position in this compound.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(1H-indol-7-ylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C16H16N2/c1-2-5-13(6-3-1)11-17-12-15-8-4-7-14-9-10-18-16(14)15/h1-10,17-18H,11-12H2

InChI Key

XYPDHTWEUKGKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC3=C2NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Benzyl-(1-vinyl-hexyl)-amine (VI-08)
  • Structure : Features a benzyl group and a 1-vinyl-hexyl substituent on the amine nitrogen.
  • Synthesis : Prepared via Lindlar catalyst-mediated hydrogenation under argon, yielding 70–80% purity with confirmed NMR data .
  • Key Differences: Lacks the indole moiety, instead incorporating a linear alkenyl chain.
(b) (1H-Indol-3-ylmethyl)(1-phenylethyl)amine
  • Structure : Contains an indol-3-ylmethyl group and a phenylethyl substituent.
  • Key Differences : The indole substitution occurs at the 3-position instead of the 7-position, altering electronic properties and steric interactions. The phenylethyl group introduces a longer alkyl spacer compared to benzyl .
(c) 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine
  • Structure : Incorporates an isoindole (a benzene fused to a pyrrole with adjacent nitrogen) instead of indole.
  • Molecular Formula : C₁₄H₁₄N₂ (vs. the target compound’s inferred C₁₅H₁₅N₂).
  • Key Differences : Isoindole lacks the conjugated π-system of indole, affecting redox behavior and binding affinity in biological systems .
(a) Hydrogenation of Protected Amines
  • Procedure: Benzyl- or Cbz-protected amines undergo hydrogenation using Pd(OH)₂/C or Pd/C catalysts in ethanol/MeOH at 30–50 psi H₂. This method is critical for deprotection in amine synthesis .
  • Relevance to Target : Likely applicable for synthesizing or modifying the benzyl group in the target compound.
(b) Lindlar Catalyst-Based Reactions
  • Application : Used for synthesizing Benzyl-(1-vinyl-hexyl)-amine under inert conditions, suggesting compatibility with air-sensitive intermediates in indole-containing systems .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Benzylamine Derivatives
Compound Name Molecular Formula Substituents Synthesis Method Key Data Reference
Benzyl-(1-vinyl-hexyl)-amine Not Provided Benzyl, 1-vinyl-hexyl Lindlar catalyst, Ar atmosphere NMR: δ 7.3 (aromatic), 5.8 (vinyl)
(1H-Indol-3-ylmethyl)(1-phenylethyl)amine C₁₇H₁₈N₂ (inferred) Indol-3-ylmethyl, phenylethyl Not specified CAS: 1658-77-1
3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine C₁₄H₁₄N₂ Benzenamine, isoindolyl Not detailed InChIKey: GVTTYJQILUUYSQ

Reactivity and Functional Implications

  • Indole Positional Effects : Indole-7-substitution (target) vs. indole-3-substitution ( compound) impacts hydrogen bonding and π-π interactions in receptor binding .
  • Amino Group Flexibility: Benzyl groups (target) offer rigidity, while phenylethyl () or vinyl-hexyl () substituents enhance conformational flexibility, influencing solubility and metabolic stability.

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